2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine is a compound that falls under the category of imidazo-pyrimidines, which are heterocyclic organic compounds containing both imidazole and pyrimidine rings. These compounds have garnered interest due to their potential pharmacological applications, particularly in the fields of oncology and infectious diseases.
The compound structure is derived from the combination of benzo[1,3]dioxole and nitro-substituted imidazo[1,2-A]pyrimidine. The synthesis and characterization of related compounds have been documented in various scientific publications, including studies on their therapeutic potentials and synthesis methodologies.
2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine can be classified as:
The synthesis of 2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine typically involves multi-step reactions that may include:
The reaction conditions often optimized for yield include:
The molecular structure of 2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine features:
The molecular formula can be represented as . The structural representation includes:
The compound may undergo various chemical reactions including:
In synthetic pathways, benzo[1,3]dioxole derivatives can act as nucleophiles or electrophiles depending on reaction conditions. The presence of electron-withdrawing groups like nitro can influence reactivity profiles significantly.
The mechanism by which 2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine exerts its biological effects likely involves:
Research indicates that imidazo-pyrimidines can inhibit protein kinases or other enzymes crucial for tumor growth or pathogen survival .
Some relevant physical properties include:
Chemical properties are influenced by functional groups present:
The compound is primarily explored for:
The novel compound 2-Benzo[1,3]dioxol-5-yl-3-nitro-imidazo[1,2-a]pyrimidine (referred to as Compound 24 in source studies) demonstrates significant in vitro activity against both promastigote (extracellular) and amastigote (intracellular) forms of Leishmania amazonensis. In standardized assays:
This differential efficacy highlights its potency toward the parasite stage responsible for human disease. The assay methodology involved luciferase-expressing L. amazonensis parasites infecting RAW 264.7 macrophages, with parasite proliferation quantified via luminescence [5]. The dose-response curve confirmed concentration-dependent growth inhibition, with >90% parasite suppression at 20 µM [4].
Table 1: In Vitro Efficacy of 2-Benzo[1,3]dioxol-5-yl-3-nitro-imidazo[1,2-a]pyrimidine
Parasite Stage | IC₅₀ (µM) | Assay System |
---|---|---|
Promastigotes | 8.41 | Axenic culture |
Intracellular amastigotes | 6.63 | Infected macrophages |
Compound 24 outperformed current therapeutics in head-to-head in vitro comparisons:
Mechanistically, Compound 24’s nitro-aromatic scaffold likely disrupts essential metabolic pathways distinct from miltefosine’s membrane disruption or antimonials’ thiol depletion [4] [7] [9]. This novel mechanism may circumvent existing resistance to conventional drugs.
Table 2: Comparative Efficacy Against L. amazonensis Amastigotes
Compound | IC₅₀ (µM or µg/mL*) | Potency Relative to Compound 24 |
---|---|---|
2-Benzo[1,3]dioxol-5-yl-3-nitro-imidazo[1,2-a]pyrimidine | 6.63 µM | 1x (Reference) |
Miltefosine | 12.52 µM | ~0.5x |
Sodium stibogluconate (Pentostam®) | 19.3 µg Sb(V)/mL* | >200x less potent* |
Meglumine antimoniate (Glucantime®) | 80 µg Sb(V)/mL* | >500x less potent* |
*Sb(V) = pentavalent antimony; potency conversion based on molecular weight adjustments [1] [3] [7].
A critical pharmacological advantage of Compound 24 is its high selectivity for Leishmania parasites over host cells:
This favorable toxicity profile suggests reduced off-target effects compared to alkylphosphocholines (e.g., miltefosine) and metalloid-based antimonials [1] [8].
Table 3: Cytotoxicity and Selectivity Profiling
Cell Type | CC₅₀ (µM) | *Selectivity Index (SI) |
---|---|---|
Murine macrophages (J774.A1) | >82.02 | 12.37 (vs. amastigotes) |
Human erythrocytes | >100 | >15 |
Miltefosine (Reference) | 151.81 | 12.12 |
*SI = CC₅₀ (host cells) / IC₅₀ (amastigotes) [4] [9].
Compound 24 exhibits pronounced stage-specific efficacy against the intracellular amastigote form:
Unlike antimonials, which require acidic pH and elevated temperature (mimicking phagolysosomal conditions) for optimal Sb(V)-to-Sb(III) conversion, Compound 24’s activity is intrinsic and not dependent on host cell metabolic activation [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1